N-(3,5-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-methylbutanamide is a synthetic organic compound notable for its potential applications in medicinal chemistry. This compound features a thiophene ring with a sulfone group and an amide functional group, which are characteristic of various biologically active molecules. The compound's molecular formula is , with a molecular weight of approximately .
This compound belongs to the class of thiophene derivatives, which are known for their diverse biological activities, including anti-inflammatory and anticancer properties. The classification of this compound aligns it with other thiophene-based pharmaceuticals that are under investigation for their therapeutic potential .
The synthesis of N-(3,5-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-methylbutanamide typically involves several key steps:
The molecular structure of N-(3,5-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-methylbutanamide can be represented using various structural formulas:
InChI=1S/C16H21NO4S/c1-12(2)10-16(18)17(14-8-9-22(19,20)11-14)13-4-6-15(21-3)7-5-13/h4-9,12,14H,10-11H2,1-3H3
CC1=CC=C(C=C1)C(=O)N(C2CS(=O)(=O)C=C2)C3=CC(=CC(=C3)C)C
These representations indicate the compound's complex structure with multiple functional groups that contribute to its chemical reactivity and biological activity .
The chemical reactivity of N-(3,5-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-methylbutanamide encompasses several significant reaction types:
The mechanism of action for N-(3,5-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-methylbutanamide primarily involves its interactions with specific biological targets:
The physical properties of N-(3,5-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-methylbutanamide include:
The chemical properties include:
These properties suggest its suitability for various laboratory applications while maintaining stability during handling .
N-(3,5-dimethylphenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-3-methylbutanamide has several potential applications in scientific research:
CAS No.: 31373-65-6
CAS No.: 32986-79-1
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1